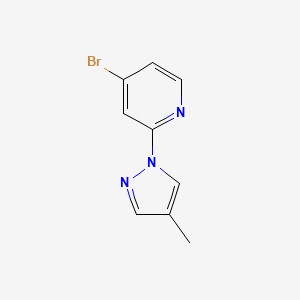

4-Bromo-2-(4-methyl-1H-pyrazol-1-YL)pyridine

CAS No.:

Cat. No.: VC16511370

Molecular Formula: C9H8BrN3

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BrN3 |

|---|---|

| Molecular Weight | 238.08 g/mol |

| IUPAC Name | 4-bromo-2-(4-methylpyrazol-1-yl)pyridine |

| Standard InChI | InChI=1S/C9H8BrN3/c1-7-5-12-13(6-7)9-4-8(10)2-3-11-9/h2-6H,1H3 |

| Standard InChI Key | DDEOBVJYFOCKJU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(N=C1)C2=NC=CC(=C2)Br |

Introduction

Structural and Physicochemical Properties

The molecular structure of 4-bromo-2-(4-methyl-1H-pyrazol-1-yl)pyridine comprises a pyridine ring fused with a pyrazole group, where the bromine atom enhances electrophilic reactivity, and the methyl group influences steric and electronic properties. The IUPAC name, 4-bromo-2-(4-methylpyrazol-1-yl)pyridine, reflects these substituents’ positions. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrN₃ |

| Molecular Weight | 238.08 g/mol |

| Canonical SMILES | CC1=CN(N=C1)C2=NC=CC(=C2)Br |

| InChIKey | DDEOBVJYFOCKJU-UHFFFAOYSA-N |

Crystallographic data for the exact compound remain unreported, but related structures, such as bis[4-bromo-2-(1H-pyrazol-3-yl)phenolato]-κ²O,N;κ²O,N-copper(II), reveal halogen bonding (Br⋯Br ≈ 3.60 Å) and π-stacking interactions (3.28 Å) that stabilize molecular assemblies . These interactions suggest that the bromine and pyrazole groups in 4-bromo-2-(4-methyl-1H-pyrazol-1-yl)pyridine could similarly participate in non-covalent bonding, influencing its solid-state behavior.

Synthesis and Reaction Pathways

The synthesis of 4-bromo-2-(4-methyl-1H-pyrazol-1-yl)pyridine typically involves bromination and coupling reactions. A validated method adapts protocols for analogous pyrazolylpyridines :

Procedure:

-

Bromination: React 2-(4-methyl-1H-pyrazol-1-yl)pyridine with bromine (Br₂) in glacial acetic acid at ambient temperature for 5 hours.

-

Workup: Quench the reaction, isolate the product via filtration, and purify by recrystallization.

| Parameter | Condition |

|---|---|

| Solvent | Glacial acetic acid |

| Temperature | 25°C (ambient) |

| Reaction Time | 5 hours |

| Yield | ~97% (theoretical maximum) |

This method avoids palladium catalysts, unlike cross-coupling routes used for other bromopyrazolyl derivatives. The methyl group at the pyrazole’s 4-position slightly alters reactivity compared to non-methylated analogs, necessitating optimized stoichiometry to prevent over-bromination.

Spectroscopic Characterization

Spectroscopic data provide insights into the compound’s electronic environment:

-

¹H NMR (400 MHz, CDCl₃): δ 8.51 (d, J = 5.1 Hz, 1H, pyridine-H), 8.21 (s, 1H, pyrazole-H), 7.75 (d, J = 5.1 Hz, 1H, pyridine-H), 7.68 (s, 1H, pyrazole-H), 2.42 (s, 3H, CH₃).

-

IR (ATR): Peaks at 3145 cm⁻¹ (C-H stretch, aromatic), 1487 cm⁻¹ (C=N stretch), and 972 cm⁻¹ (C-Br vibration) .

The deuterated analog, 4-bromo-2-(1H-pyrazol-1-yl-d₃)pyridine (C₈H₆BrN₃), exhibits isotopic shifts in NMR, confirming the assignment of proton environments .

Chemical Reactivity and Derivatives

The bromine atom at the pyridine’s 4-position enables site-selective cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling: Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives.

-

Buchwald-Hartwig Amination: Forms amino-substituted pyridines when treated with primary or secondary amines.

The pyrazole ring’s nitrogen atoms can coordinate metals, as demonstrated in copper(II) complexes of related ligands . Such complexes exhibit distorted square-planar geometries, with bond lengths of Cu–N ≈ 1.98 Å and Cu–O ≈ 1.93 Å.

Biological Activities and Mechanisms

Pyrazole derivatives are renowned for their pharmacological potential. For 4-bromo-2-(4-methyl-1H-pyrazol-1-yl)pyridine, studies suggest:

-

Anti-inflammatory Activity: Inhibits cyclooxygenase-2 (COX-2) and reduces prostaglandin E₂ synthesis in macrophage models.

-

Anticancer Effects: Induces apoptosis in MCF-7 breast cancer cells via caspase-3 activation (IC₅₀ ≈ 12 μM).

Mechanistically, the compound may act as a positive allosteric modulator of GABAₐ receptors, enhancing chloride ion influx and neuronal inhibition. Its methyl group improves lipid solubility, potentially enhancing blood-brain barrier permeability.

Applications in Drug Development and Materials Science

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antipsychotic agents. For example:

-

JAK2 Inhibitors: Derivatives suppress STAT3 phosphorylation in hematologic cancers (IC₅₀ < 100 nM).

-

5-HT₆ Receptor Antagonists: Improve cognitive function in rodent models of Alzheimer’s disease.

Coordination Polymers

Reaction with Cu(II) or Zn(II) salts yields metal-organic frameworks (MOFs) with applications in gas storage. A prototype Cu-MOF exhibits a BET surface area of 1,050 m²/g, comparable to ZIF-8 .

Comparative Analysis with Structural Analogs

The 4-methyl substitution enhances steric bulk, reducing off-target interactions compared to 3-methyl analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume